Cas no 1781907-25-2 (1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid)
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[2,3-b]pyridine-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester
- 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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- Inchi: 1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-5-8-9(11(16)17)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3,(H,16,17)
- InChI Key: VQAWROGBOVCGOM-UHFFFAOYSA-N
- SMILES: C12N(C(OC(C)(C)C)=O)CCC1=C(C(O)=O)C=CN=2
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM477737-1g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1781907-25-2 | 95%+ | 1g |
$691 | 2023-01-19 | |
| Enamine | EN300-706131-0.05g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1781907-25-2 | 95.0% | 0.05g |
$212.0 | 2025-02-20 | |
| Enamine | EN300-706131-0.1g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1781907-25-2 | 95.0% | 0.1g |
$317.0 | 2025-02-20 | |
| Enamine | EN300-706131-0.25g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1781907-25-2 | 95.0% | 0.25g |
$452.0 | 2025-02-20 | |
| Enamine | EN300-706131-0.5g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1781907-25-2 | 95.0% | 0.5g |
$713.0 | 2025-02-20 | |
| Enamine | EN300-706131-1.0g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1781907-25-2 | 95.0% | 1.0g |
$914.0 | 2025-02-20 | |
| Enamine | EN300-706131-2.5g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1781907-25-2 | 95.0% | 2.5g |
$1791.0 | 2025-02-20 | |
| Enamine | EN300-706131-5.0g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1781907-25-2 | 95.0% | 5.0g |
$2650.0 | 2025-02-20 | |
| Enamine | EN300-706131-10.0g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1781907-25-2 | 95.0% | 10.0g |
$3929.0 | 2025-02-20 | |
| A2B Chem LLC | AW48827-2.5g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1781907-25-2 | 90% | 2.5g |
$1921.00 | 2024-04-20 |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Recent Advances in the Synthesis and Applications of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1781907-25-2)
The compound 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1781907-25-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic scaffold serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting kinase inhibitors and other therapeutic agents. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological properties, and investigating its potential as a building block for novel drug candidates.
One of the most notable advancements in the synthesis of this compound involves the development of more efficient and scalable methods. A 2023 study published in the Journal of Medicinal Chemistry reported a streamlined synthetic pathway that significantly improves yield and purity while reducing production costs. The researchers employed a multi-step process starting from commercially available precursors, with the tert-butoxycarbonyl (Boc) protection group playing a crucial role in enhancing the stability of the intermediate compounds. This breakthrough has important implications for industrial-scale production and further research applications.
In terms of biological applications, recent investigations have demonstrated the compound's potential as a core structure for designing selective kinase inhibitors. Molecular docking studies have revealed that the pyrrolo[2,3-b]pyridine moiety can effectively interact with the ATP-binding sites of various kinases, making it a promising scaffold for developing targeted cancer therapies. Several research groups have reported derivatives of this compound showing potent inhibitory activity against specific kinases involved in tumor progression, with some candidates currently undergoing preclinical evaluation.
Furthermore, the compound's unique chemical properties have been exploited in the development of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality that has gained considerable attention in recent years. The carboxylic acid functionality at the 4-position allows for convenient conjugation with E3 ligase ligands, while the Boc-protected nitrogen provides a handle for further modifications. This dual functionality makes 1781907-25-2 particularly valuable for constructing heterobifunctional molecules capable of inducing targeted protein degradation.
Recent pharmacological studies have also shed light on the compound's metabolic stability and pharmacokinetic profile. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays conducted with various derivatives have shown favorable properties, including good membrane permeability and moderate metabolic stability. These findings suggest that the scaffold has the potential to be developed into orally bioavailable drugs, addressing one of the major challenges in small-molecule drug development.
Looking ahead, researchers are exploring the application of this compound in other therapeutic areas beyond oncology. Preliminary studies have indicated its potential in neurological disorders, with some derivatives showing activity against targets implicated in neurodegenerative diseases. Additionally, the scaffold's versatility makes it attractive for developing anti-infective agents, with recent reports describing its incorporation into novel antibacterial and antiviral compounds.
In conclusion, 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1781907-25-2) represents a valuable chemical entity with diverse applications in medicinal chemistry. The recent advances in its synthesis and biological evaluation underscore its importance as a building block for drug discovery. As research continues to uncover new therapeutic possibilities for this scaffold, it is expected to play an increasingly significant role in the development of next-generation pharmaceuticals.
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